molecular formula C22H26O3 B14271732 Acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol CAS No. 137594-42-4

Acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol

Cat. No.: B14271732
CAS No.: 137594-42-4
M. Wt: 338.4 g/mol
InChI Key: VLWWFACKLAYPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a substituted pyrene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol typically involves the reaction of acetic acid with a pyrene derivative. One common method involves the use of tert-butyl acetate and acetic acid under controlled conditions to achieve the desired product . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium dichromate, and N-bromosuccinimide (NBS) . Reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield pyrene derivatives with additional functional groups, while substitution reactions may introduce new substituents at the benzylic position .

Scientific Research Applications

Acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol involves its interaction with molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates or by binding to specific receptors or enzymes . The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol is unique due to its combination of acetic acid and a substituted pyrene derivative. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

CAS No.

137594-42-4

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

acetic acid;7-tert-butyl-4,5,9,10-tetrahydropyren-2-ol

InChI

InChI=1S/C20H22O.C2H4O2/c1-20(2,3)16-8-12-4-6-14-10-17(21)11-15-7-5-13(9-16)18(12)19(14)15;1-2(3)4/h8-11,21H,4-7H2,1-3H3;1H3,(H,3,4)

InChI Key

VLWWFACKLAYPAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)C1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.